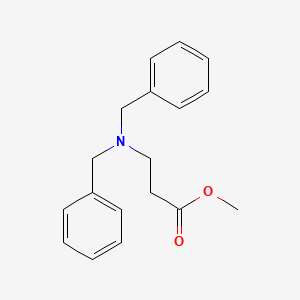

Methyl3-(dibenzylamino)propanoate

Description

Methyl 3-(dibenzylamino)propanoate is a tertiary amine ester characterized by a propanoate backbone substituted with two benzyl groups on the amino moiety. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and ligands for metal-catalyzed reactions. Its dibenzylamino group provides steric bulk and electronic modulation, making it valuable in directing regioselectivity during reactions such as C–H bond functionalization . Key derivatives of this compound often incorporate additional functional groups (e.g., methoxy, boronate esters, or heterocycles) to tailor reactivity or biological activity .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

methyl 3-(dibenzylamino)propanoate |

InChI |

InChI=1S/C18H21NO2/c1-21-18(20)12-13-19(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI Key |

HFSIXFVOVMSIAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Methyl 3-chloropropionate (CAS 6001-87-2) serves as a key intermediate for introducing the dibenzylamino group via nucleophilic substitution. The chloride leaving group is displaced by dibenzylamine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by a base (e.g., potassium carbonate) to neutralize HCl byproducts.

Representative Procedure :

-

Combine methyl 3-chloropropionate (1.0 eq), dibenzylamine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

-

Heat at 80–100°C for 12–24 hours under inert atmosphere.

-

Quench with water, extract with ethyl acetate, and purify via vacuum distillation or column chromatography.

Yield and Characterization

Yields typically range from 65% to 85%, depending on reaction time and stoichiometry. Nuclear magnetic resonance (NMR) data for the product include:

-

¹H-NMR (CDCl₃) : δ 3.67 (s, 3H, COOCH₃), 3.50 (t, 2H, J = 6.4 Hz, NCH₂), 2.70 (t, 2H, J = 6.4 Hz, CH₂COO), 7.28–7.35 (m, 10H, Ar-H).

-

¹³C-NMR : δ 172.1 (COO), 51.8 (COOCH₃), 53.2 (NCH₂), 38.7 (CH₂COO), 138.2–127.2 (Ar-C).

Double Benzylation of Methyl 3-Aminopropanoate

Sequential Alkylation Strategy

Methyl 3-aminopropanoate undergoes successive benzylation using benzyl bromide (BnBr) in the presence of a strong base (e.g., sodium hydride). The primary amine is converted to a secondary and finally tertiary amine through controlled addition of BnBr.

Optimized Protocol :

-

Dissolve methyl 3-aminopropanoate (1.0 eq) in tetrahydrofuran (THF) and cool to 0°C.

-

Add NaH (2.2 eq) and BnBr (2.5 eq) dropwise.

-

Warm to room temperature, reflux for 8 hours, and isolate via aqueous workup.

Challenges and Mitigations

-

Steric Hindrance : Excess BnBr (2.5–3.0 eq) and prolonged reaction times (12–18 hours) improve dialkylation efficiency.

-

Side Reactions : Mono-benzylated intermediates (e.g., methyl 3-(benzylamino)propanoate) are minimized by maintaining anhydrous conditions.

Yield : 70–90% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Methyl 3-chloropropionate | Dibenzylamine, K₂CO₃, DMF | 65–85 | High atom economy; minimal byproducts | Requires anhydrous conditions |

| Double Benzylation | Methyl 3-aminopropanoate | BnBr, NaH, THF | 70–90 | Scalable; uses commercial reagents | Risk of over-alkylation |

Reductive Amination of Methyl 3-Oxopropanoate

Pathway Overview

Though less common, reductive amination of methyl 3-oxopropanoate with dibenzylamine and sodium cyanoborohydride (NaBH₃CN) offers an alternative route. This method avoids harsh alkylation conditions but requires synthesis of the ketone precursor.

Procedure :

-

React methyl 3-oxopropanoate with dibenzylamine (1.1 eq) in methanol.

-

Add NaBH₃CN (1.5 eq) and stir at room temperature for 24 hours.

-

Acidify, extract, and purify via recrystallization.

Yield : 50–60% due to competing imine formation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl3-(dibenzylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 3-(Dibenzylamino)propanoic acid and methanol.

Reduction: 3-(Dibenzylamino)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl3-(dibenzylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl3-(dibenzylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The dibenzylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, synthesis methods, spectral properties, and applications:

Methyl 3-(Benzylamino)propanoate (3c)

- Structure: Single benzyl group on the amino moiety.

- Synthesis: Prepared from aniline, methyl acrylate, and methanol at 115°C .

- Key Data: Molecular formula: $ \text{C}{11}\text{H}{15}\text{NO}2 $ $ ^1\text{H NMR} $: δ 3.65 (s, 3H, OCH$3$), 3.52 (t, 2H, CH$2$N), 2.52 (t, 2H, CH$2$COO) .

- Comparison: Reduced steric hindrance compared to the dibenzylamino analog, leading to faster reaction kinetics in nucleophilic substitutions .

Methyl 3-(Dibenzylamino)-2-methoxypropanoate Derivatives (13–15)

- Structure: Dibenzylamino group with methoxy and aryl/thiophene substituents .

- Synthesis: Copper-catalyzed oxy-aminomethylation of diazo compounds with N,O-acetals.

- Key Data: Compound 13: $ \text{C}{31}\text{H}{39}\text{BNO}_5 $, HRMS: [M+H]$^+$ 516.2919 . Compound 14: $ \text{C}{26}\text{H}{30}\text{NO}3 $, $ ^1\text{H NMR} $: δ 2.19 (s, 3H, CH$3$) .

- Comparison : Methoxy substituents enhance solubility in polar solvents, while boronate esters (e.g., 13) enable Suzuki-Miyaura cross-coupling reactions .

Bis-Triazolylmethylamino Derivatives (6a–6d)

- Structure: Dibenzylamino group linked to 1,2,3-triazole moieties .

- Synthesis : Click chemistry via azide-alkyne cycloaddition.

- Key Data: 6a: Yield 65%, $ [\alpha]^{20}D = -14.3 $ (MeOH) .

- Comparison: Triazole rings introduce hydrogen-bonding capacity, improving interactions in biological systems compared to non-heterocyclic analogs .

Methyl (S)-3-(4-(Dibenzylamino)phenyl)-2-(picolinamido)propanoate (9)

- Structure: Dibenzylamino group with picolinamido and aryl substituents .

- Synthesis : Pd-catalyzed C–H activation followed by benzylation.

- Key Data :

- Comparison : Picolinamido groups enhance metal-coordination ability, making this derivative suitable for asymmetric catalysis .

Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate

- Structure: Phenolic hydroxyl and bulky tert-butyl groups .

- Key Data : CAS 6386-38-5, purity 98%.

- Comparison: The phenolic group confers antioxidant properties, unlike the electron-rich dibenzylamino group, which prioritizes applications in stabilizers rather than synthesis .

Tabulated Comparison of Key Compounds

Critical Analysis of Structural and Functional Differences

- Steric Effects: Dibenzylamino derivatives (e.g., 13–15) exhibit slower reaction rates in nucleophilic substitutions compared to mono-benzyl analogs (3c) due to increased steric hindrance .

- Electronic Modulation : Methoxy and boronate substituents (e.g., 13) enhance electrophilicity at the ester carbonyl, facilitating nucleophilic attack .

- Biological Activity: Triazole-containing derivatives (6a–6d) show marked antioxidant activity, absent in non-heterocyclic analogs, due to radical scavenging by the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.